1-[(2-Fluorophenyl)methyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-10-4-2-1-3-8(10)5-13-6-9(12)7-13/h1-4,9H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXWCISJQIBZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Azetidines
are four-membered saturated heterocycles containing one nitrogen atom. They are used as a pharmacophore subunit in a wide variety of natural and synthetic products exhibiting a variety of biological activities. The synthesis of azetidine derivatives often involves reactions such as the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles.
Biological Activity
1-[(2-Fluorophenyl)methyl]azetidin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C11H12FN. The compound features an azetidine ring substituted with a fluorophenyl group, which may influence its biological properties.
Synthesis Methods:
The synthesis typically involves the reaction of a suitable precursor with fluorobenzyl derivatives under specific conditions to yield the desired azetidine structure. Various synthetic routes have been explored to optimize yield and purity.
This compound has been investigated for several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit pro-inflammatory mediators. In vitro studies indicate that it may reduce the production of cytokines and other inflammatory markers.
Case Studies
-
Antimicrobial Efficacy:
A study conducted by Noolvi et al. (2014) reported that derivatives of azetidine compounds, including this compound, demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin. The results indicated a promising avenue for developing new antimicrobial agents based on this scaffold. -
Anti-inflammatory Properties:
In a comparative study assessing various azetidine derivatives, compound this compound was found to exhibit anti-inflammatory activity similar to indomethacin, with an effective dose (ED50) calculated at approximately 10 μM, indicating its potential as an anti-inflammatory drug candidate.
Data Tables
| Activity | Tested Strains/Conditions | Results |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | MIC = 8 μg/ml (vs ampicillin) |
| Anti-inflammatory | COX enzyme inhibition | ED50 = 10 μM (vs indomethacin) |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption and distribution characteristics. Computational modeling indicates potential blood-brain barrier permeability, which could be beneficial for central nervous system applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Azetidine and Related Amine Derivatives
Key Research Findings
Ring Size and Bioactivity: The azetidine ring (4-membered) in the target compound offers a balance between ring strain and conformational rigidity compared to pyrrolidine (5-membered, higher flexibility) and cyclopropane (3-membered, high strain) . This may influence receptor binding in pharmacological contexts. Pyrrolidine derivatives, such as 1-(3-(2-fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine, demonstrated antibacterial activity against Staphylococcus aureus, suggesting that the 2-fluorophenyl group synergizes with the quinoxaline moiety for target inhibition .
In contrast, para-substituted analogs (e.g., 1-(4-trifluoromethylphenyl)azetidin-3-amine) prioritize electronic effects over steric ones . Electron-Withdrawing Groups: The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)azetidin-3-amine reduces the amine’s basicity, which could alter protonation states under physiological conditions .
These methods may apply to azetidine analogs with modifications for ring stability .
Potential Contradictions and Limitations
- Biological Relevance : –13 describe fluorophenyl-containing fentanyl analogs (e.g., 2’-fluoro ortho-fluorofentanyl), which are opioids. While structural similarities exist (fluorophenyl groups), the target compound’s pharmacological profile remains unconfirmed, necessitating caution in extrapolating activity .
- Data Gaps : Experimental data on the target compound’s solubility, stability, and toxicity are absent in the provided evidence, limiting direct comparisons.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(2-Fluorophenyl)methyl]azetidin-3-amine typically involves:
- Construction or availability of an azetidine core, particularly azetidin-3-amine or its protected derivatives.
- Introduction of the 2-fluorobenzyl substituent at the nitrogen atom of the azetidine ring.
- Functional group transformations to achieve the desired substitution pattern and purity.
Preparation of Azetidin-3-amine Core
2.1 Improved Azetidine Synthesis via Nucleophilic Substitution
A key method involves the nucleophilic substitution of azetidine intermediates such as azetidin-3-yl methanesulfonate with amines to yield azetidine-3-amines. For example, reacting 1-benzhydrylazetidin-3-yl methanesulfonate with amines in acetonitrile at elevated temperatures (80 °C) produces azetidine-3-amine derivatives in good yields (up to 72%) after chromatographic purification. The use of 2 equivalents of amine without base improves yields significantly compared to conditions with Hunig’s base.
2.2 Hydride Reduction and Fluorination
Another approach involves multi-step synthesis starting from tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analogues. These intermediates undergo fluorination using reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to afford tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate. Subsequent acidic deprotection (using acids like para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid) yields the fluoromethyl azetidine intermediate.
Introduction of the 2-Fluorobenzyl Group
The N-substitution of azetidin-3-amine with a 2-fluorobenzyl moiety can be achieved via nucleophilic substitution or reductive amination:
- Nucleophilic substitution: The azetidin-3-amine acts as a nucleophile displacing a suitable leaving group on a 2-fluorobenzyl halide or derivative.
- Reductive amination: Reaction of azetidin-3-amine with 2-fluorobenzaldehyde followed by reduction with hydride reagents such as sodium triacetoxyborohydride or lithium aluminum hydride (LAH) can form the N-(2-fluorobenzyl)azetidin-3-amine.
These reductive amination methods are favored for their mild conditions and high selectivity.
Alternative Synthetic Routes and Optimization
4.1 Horner–Wadsworth–Emmons (HWE) Reaction and aza-Michael Addition
Advanced synthetic methods employ the HWE reaction to prepare functionalized azetidine derivatives. For instance, (N-Boc)azetidin-3-one can be converted to (N-Boc-azetidin-3-ylidene)acetate via DBU-catalyzed HWE reaction, followed by aza-Michael addition with amines to yield substituted azetidines. This method allows for structural diversification but may require further steps to introduce the fluorobenzyl group.
4.2 Pd-Catalyzed C(sp3)–H Arylation
A more recent and sophisticated method involves palladium-catalyzed directed C(sp3)–H arylation of azetidines. Using an N-trifluoroacetamide protecting group and specific additives, aryl iodides (including fluorinated aryls) can be coupled to azetidine rings efficiently. This method provides a direct route to aryl-substituted azetidines, potentially including 2-fluorophenyl derivatives, with good yields and regioselectivity.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The nucleophilic substitution approach is straightforward and provides good yields but may require excess amine and chromatographic purification.
- Fluorination steps must be carefully controlled to minimize side reactions, such as chloromethyl impurities, which can be reduced by aqueous extraction and purification.
- Reductive amination is a powerful method for introducing the 2-fluorobenzyl group, with flexibility in hydride reducing agents allowing optimization based on substrate sensitivity.
- Pd-catalyzed C(sp3)–H arylation offers a modern, atom-economical approach but may involve complex reaction conditions and protecting group strategies.
- The choice of synthetic route depends on factors such as scale, desired purity, available starting materials, and downstream applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
